molecular formula C18H22N2O4S B5187970 4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

Cat. No.: B5187970
M. Wt: 362.4 g/mol
InChI Key: QJEIFGRXUVWDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is a chemical compound with a molecular formula of C17H21NO4S It is known for its unique structure, which includes a phenoxy group and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with an appropriate halide under basic conditions.

    Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be synthesized by reacting a sulfonamide with a suitable aryl halide in the presence of a base.

    Coupling of the Two Fragments: The final step involves coupling the phenoxy and sulfamoylphenyl fragments through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The sulfamoylphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide
  • 4-phenoxy-N-(4-sulfamoylphenyl)butanamide

Uniqueness

4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c19-25(22,23)17-10-8-15(9-11-17)12-13-20-18(21)7-4-14-24-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-14H2,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEIFGRXUVWDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.